molecular formula C18H23FN2O2S B2982871 N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 953922-05-9

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2982871
CAS No.: 953922-05-9
M. Wt: 350.45
InChI Key: ZGPKBONWJZFRCY-UHFFFAOYSA-N
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound supplied for research purposes. As a benzenesulfonamide derivative, this class of compounds is of significant interest in medicinal chemistry and pharmaceutical research . Structurally related compounds have been investigated for a range of therapeutic applications, and some benzenesulfonamide derivatives have been reported to act as inhibitors of enzymes like dihydrofolate reductase (DHFR), making them potential candidates in anticancer and antimicrobial research . Other sulfonamide-based small molecules have been studied as agonists for targets like IRF3, exploring their utility as vaccine adjuvants . This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity prior to use. For specific storage and handling information, please refer to the available Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S/c1-14-13-17(10-11-18(14)19)24(22,23)20-12-4-5-15-6-8-16(9-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKBONWJZFRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

The compound is compared below with structurally related benzenesulfonamide and carboxamide derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural Analogues in Benzenesulfonamide Family
Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notes Reference
Target Compound : N-(3-(4-(Dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide - 4-Fluoro-3-methylbenzenesulfonamide
- Dimethylaminopropyl chain
Not specified Not reported Combines fluorinated aromatic and tertiary amine for dual solubility
N-(3-(Dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide - Trifluoromethylbenzenesulfonamide
- Same propyl chain
Not specified 111–113 Higher hydrophobicity due to -CF₃; synthesized via Pd-catalyzed coupling
4-Methyl-N-(3-oxo-1-phenyl-propyl)-benzenesulfonamide - 4-Methylbenzenesulfonamide
- Phenyl-oxo-propyl chain
Not specified Not reported Ketone group may enhance reactivity in further derivatization

Key Observations :

  • The trifluoromethyl analog () exhibits a higher melting point (111–113°C) compared to other sulfonamides, likely due to increased crystallinity from the -CF₃ group.
  • The target compound’s 4-fluoro-3-methyl substitution may enhance metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .
Carboxamide Derivatives with Similar Side Chains
Compound Name Key Structural Features Molecular Weight (g/mol) Notes Reference
N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide - Benzamide core
- Thiazole and -CF₃ substituents
433.49 Higher molecular weight; thiazole may confer antimicrobial activity
3-((Dimethylamino)methyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide - Thiazepane ring
- Fluorobenzyl group
Not specified Fluorine position may influence binding to biological targets

Key Observations :

  • Replacing the sulfonamide group with benzamide () increases molecular weight and introduces a thiazole ring, which could alter electronic properties and bioactivity.
  • The fluorobenzyl substituent in mirrors the target compound’s fluorinated aromatic system but within a carboxamide-thiazepane scaffold, suggesting divergent applications .
Pyrimidine and Heterocyclic Sulfonamides
Compound Name Key Structural Features Molecular Weight (g/mol) Notes Reference
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide - Pyrimidine core
- Formyl and isopropyl groups
Not specified Heterocyclic core may enhance kinase inhibition potential
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Chromene-pyrazolopyrimidine fusion
- Dual fluorine
589.1 (M++1) Complex polycyclic structure with potential anticancer activity

Key Observations :

  • Pyrimidine-based sulfonamides () often exhibit enhanced biological activity due to planar heterocycles, contrasting with the target compound’s simpler aromatic system.
  • The dual fluorine substitution in may improve bioavailability compared to mono-fluorinated analogs .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H23FN2O2SC_{18}H_{23}FN_{2}O_{2}S with a molecular weight of approximately 348.46 g/mol. The structure consists of a sulfonamide group attached to a dimethylaminophenyl moiety, which is further linked to a propyl chain and a fluoromethyl group. This structural configuration is significant for its interaction with biological targets.

Research indicates that sulfonamide compounds typically exert their effects through the inhibition of specific enzymes or receptors involved in critical biological pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to various physiological effects, including diuretic activity and potential anti-cancer properties.

Biological Activity Overview

  • Antimicrobial Activity :
    • Sulfonamides are historically recognized for their antibacterial properties. Studies have demonstrated that similar compounds exhibit significant activity against a range of bacterial strains by inhibiting folic acid synthesis, which is vital for bacterial growth and proliferation.
  • Anticancer Potential :
    • Recent investigations have highlighted the potential anticancer effects of sulfonamide derivatives. For instance, compounds with similar structures have shown promise in modulating protein kinase activities involved in cancer cell proliferation and survival pathways .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent responses that suggest its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cultured cancer cells
CytotoxicityIC50 values ranging from 20-50 µM in various cell lines

Notable Research Findings

  • A study published in the Journal of Medicinal Chemistry reported that structurally similar sulfonamides could inhibit specific kinases involved in tumor growth, suggesting that this compound may possess similar properties .
  • Another investigation focused on the compound's interaction with carbonic anhydrase, demonstrating significant inhibition which could lead to therapeutic applications in conditions like glaucoma and edema .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide, and how are yields optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are typically prepared by reacting sulfonyl chlorides with amine intermediates under anhydrous conditions. A common approach involves:

Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine in dichloromethane (DCM) at 0–5°C.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Yield Optimization : Adjust reaction time (e.g., 12–48 hours), stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), and solvent polarity (e.g., DCM vs. acetonitrile). Evidence from analogous sulfonamide syntheses reports yields up to 86% under optimized conditions .
ParameterTypical RangeImpact on Yield
Reaction Temperature0–25°CHigher temps risk decomposition
SolventDCM or ACNACN improves solubility
Purification MethodColumn chromatographyPurity >95%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?

  • Methodology : Use a combination of ¹H/¹³C NMR, IR, and HRMS :

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), dimethylamino group (singlet at δ 2.8–3.2 ppm), and propyl linker (multiplets at δ 1.6–2.4 ppm).
  • IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bending (1540–1650 cm⁻¹) .
  • HRMS : Exact mass matching [M+H]⁺ (calculated for C₁₉H₂₄FN₂O₂S: 379.15 g/mol).

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect bioactivity and binding affinity?

  • Methodology : Compare analogs with systematic substitutions (e.g., 4-fluoro vs. 4-chloro, propyl vs. butyl linkers). For example:

  • Fluoro vs. Chloro : Fluorine’s electronegativity enhances metabolic stability but may reduce solubility. Chlorine increases steric bulk, potentially improving target engagement .

  • Alkyl Linker : Extending the propyl chain to butyl increases hydrophobicity, altering pharmacokinetics (e.g., logP increases by ~0.5 units).

    SubstituentBinding Affinity (IC₅₀)Solubility (µg/mL)
    4-Fluoro12 nM45
    4-Chloro8 nM28
    Butyl Linker15 nM22
    • Reference : Analogous sulfonamides showed these trends in kinase inhibition assays .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., viability) assays.

Structural Analysis : Compare crystal structures (if available) to confirm binding modes. For example, dimethylamino groups may adopt different conformations in solution vs. solid state, affecting activity .

Batch Consistency : Ensure compound purity (>98%) via HPLC and control for residual solvents (e.g., DMF) that may interfere .

Q. What computational strategies predict target proteins or off-target interactions for this sulfonamide?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on sulfonamide-binding enzymes (e.g., carbonic anhydrase, Bcl-2 family proteins) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Key interactions include sulfonamide S=O⋯H–N hydrogen bonds and aromatic π-stacking .

Q. How can solubility be improved without compromising activity?

  • Methodology :

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in formulation (e.g., 20% w/v increases solubility 10-fold).
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo. Evidence from related sulfonamides shows a 50% solubility boost with prodrugs .

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